

Dosing and administration schedule for Lisavanbulin in in vivo experiments

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Application Notes and Protocols for Lisavanbulin in In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

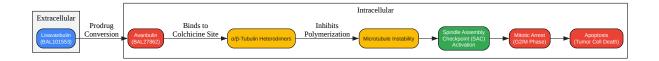
These application notes provide a comprehensive overview of the dosing and administration of **Lisavanbulin** (BAL101553), a novel microtubule-targeting agent, in preclinical in vivo experiments. The protocols are based on published studies in glioblastoma patient-derived xenograft (PDX) models and aim to guide researchers in designing their own experiments.

Mechanism of Action

Lisavanbulin is a water-soluble lysine prodrug of avanbulin (BAL27862).[1][2] Avanbulin acts as a microtubule destabilizer by binding to the colchicine site on tubulin.[2][3][4] This interaction disrupts microtubule organization, leading to the activation of the spindle assembly checkpoint, which ultimately results in mitotic arrest and tumor cell death.[1][3][5][6] Preclinical studies have demonstrated that **Lisavanbulin** has significant antitumor activity in various tumor models, including those resistant to other microtubule-targeting agents.[1][7] It has also been shown to efficiently distribute to the brain, making it a promising candidate for brain cancers like glioblastoma.[3][5][8]



Signaling Pathway of Lisavanbulin-Induced Cell Death



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Caption: Lisavanbulin's mechanism of action leading to apoptotic cell death.

Quantitative Data Summary for In Vivo Experiments

The following tables summarize the dosing and administration schedules for **Lisavanbulin** in preclinical glioblastoma PDX models as reported in the cited literature.

Table 1: Lisavanbulin Monotherapy in Glioblastoma PDX Models

Animal Model	Administration Route	Dosing Schedule	Reported Outcome	Reference
Mice with intracranial GBM PDX tumors	Oral	Daily	Significant survival extension (9%-84%) in 9 of 14 PDXs	[8]
Mice with intracranial GBM PDX tumors	Oral	5 days per week	Biologically significant enhancement in survival	[8]

Table 2: Lisavanbulin in Combination Therapy for Glioblastoma PDX Models



Animal Model	Combinatio n Agent(s)	Administrat ion Route	Dosing Schedule	Reported Outcome	Reference
Mice with intracranial GBM6 PDX tumors	Radiotherapy (RT)	Oral	Prolonged dosing from RT start until moribund	Median survival of 90 days vs. 69 days for RT alone	[8]
Mice with intracranial GBM150 PDX tumors	Radiotherapy (RT)	Oral	Prolonged dosing from RT start until moribund	Median survival of 143 days vs. 73 days for RT alone	[8]
Mice with intracranial GBM39 PDX tumors	Radiotherapy (RT) and Temozolomid e (TMZ)	Oral	Not specified	Median survival of 502 days vs. 249 days for RT/TMZ alone	[8]
Patients with newly diagnosed MGMT unmethylated GBM	Radiotherapy (RT)	Oral	4 mg, 6 mg, 8 mg, 12 mg, or 15 mg daily with RT	Deemed safe up to 15 mg daily	[9][10]

Experimental Protocols

Below are detailed methodologies for key in vivo experiments involving Lisavanbulin.

Protocol 1: Evaluation of Lisavanbulin Monotherapy in Intracranial Glioblastoma PDX Models

Objective: To assess the efficacy of oral **Lisavanbulin** monotherapy in extending the survival of mice bearing intracranial GBM PDX tumors.





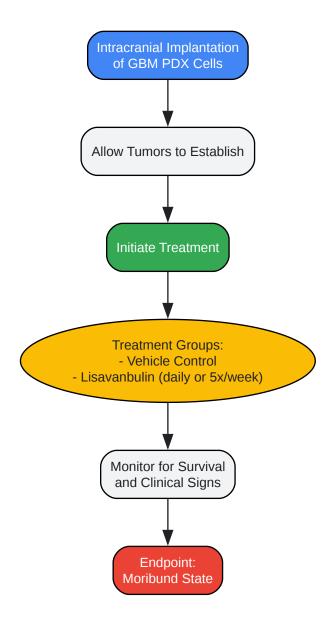


Materials:

- Immunocompromised mice (e.g., athymic nude mice)
- Glioblastoma patient-derived xenograft cells
- Lisavanbulin (formulated for oral administration)
- Vehicle control
- Stereotactic injection apparatus
- Animal monitoring equipment

Workflow Diagram:





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Caption: Workflow for evaluating **Lisavanbulin** monotherapy in vivo.

Procedure:

- Intracranial Tumor Implantation: Surgically implant GBM PDX cells into the brains of immunocompromised mice using a stereotactic apparatus.
- Tumor Establishment: Allow a set period for the tumors to establish and grow.
- Treatment Groups: Randomize mice into treatment and control groups.



- Drug Administration: Administer **Lisavanbulin** orally to the treatment group according to the desired schedule (e.g., daily or 5 days per week). The control group receives a vehicle.[8]
- Monitoring: Monitor the mice daily for clinical signs of tumor progression and record survival data.
- Endpoint: The primary endpoint is typically the time to a moribund state, at which point the animals are euthanized.
- Data Analysis: Analyze survival data using Kaplan-Meier curves and appropriate statistical tests (e.g., log-rank test).[8]

Protocol 2: Evaluation of Lisavanbulin in Combination with Radiotherapy

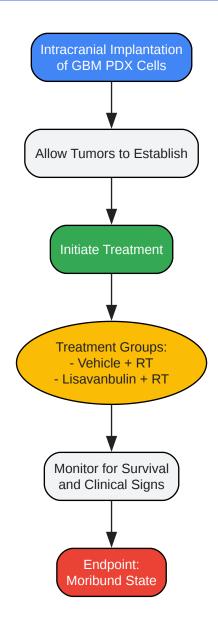
Objective: To determine the efficacy of **Lisavanbulin** in combination with standard radiotherapy in intracranial GBM PDX models.

Materials:

- Same as Protocol 1
- Radiation source (e.g., X-ray irradiator)

Workflow Diagram:





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Caption: Workflow for **Lisavanbulin** and radiotherapy combination studies.

Procedure:

- Intracranial Tumor Implantation and Establishment: Follow steps 1 and 2 from Protocol 1.
- Treatment Groups: Randomize mice into treatment groups, which may include:
 - Vehicle control + Radiotherapy (RT)
 - Lisavanbulin + RT



- Drug and Radiation Administration:
 - Administer Lisavanbulin orally. For maximal benefit, prolonged dosing from the start of RT until the animal becomes moribund has been shown to be effective.[5][8]
 - Deliver focal radiation to the tumor-bearing region of the brain according to a specified fractionation schedule.
- Monitoring and Endpoint: Follow steps 5 and 6 from Protocol 1.
- Data Analysis: Compare survival outcomes between the treatment groups using Kaplan-Meier analysis.[8]

Pharmacokinetic Analysis

To understand the distribution and exposure of **Lisavanbulin** and its active moiety, avanbulin, pharmacokinetic studies are crucial.

Protocol 3: Pharmacokinetic Analysis of Lisavanbulin

Objective: To determine the concentration of **Lisavanbulin** and avanbulin in plasma and brain tissue over time.

Procedure:

- Administer a single oral dose of **Lisavanbulin** to tumor-bearing mice.
- At predefined time points (e.g., 2 and 6 hours post-dose), collect blood and brain tissue samples.[8]
- Process the samples to extract the compounds of interest.
- Analyze the concentrations of Lisavanbulin and avanbulin using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[8][9]
- Calculate pharmacokinetic parameters such as brain-to-plasma ratios.

Cell Cycle Analysis



To confirm the mechanism of action of **Lisavanbulin** in vivo, cell cycle analysis can be performed on tumor tissue.

Protocol 4: Cell Cycle Analysis of Tumor Tissue

Objective: To assess the effect of **Lisavanbulin** on the cell cycle distribution of tumor cells.

Procedure:

- Treat tumor-bearing mice with **Lisavanbulin** or vehicle as described in Protocol 1.
- At a specified time point after treatment, euthanize the mice and excise the tumors.
- Prepare single-cell suspensions from the tumor tissue.
- Fix and stain the cells with a DNA-binding dye (e.g., propidium iodide).
- Analyze the cell cycle distribution using flow cytometry. An increase in the G2/M population is indicative of mitotic arrest.[1][8]

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